molecular formula C11H19N3O2 B2824799 tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate CAS No. 1589565-36-5

tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B2824799
CAS No.: 1589565-36-5
M. Wt: 225.292
InChI Key: BTWCKQOWWVNXTC-VIFPVBQESA-N
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Description

Tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate is an intriguing organic compound featuring a piperazine ring substituted with a cyanomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of (2S)-2-(cyanomethyl)piperazine with tert-butyl chloroformate. The process is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to ensure the reaction proceeds efficiently.

Industrial Production Methods: Industrial production methods might involve similar synthetic routes but scaled up to accommodate large quantities. Continuous flow reactors and automated systems can enhance the efficiency and yield, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.

  • Oxidation and Reduction: It can be subjected to oxidation or reduction reactions depending on the desired derivative or intermediate.

Common Reagents and Conditions

  • Nucleophiles such as amines or thiols for substitution reactions.

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents like lithium aluminium hydride.

Major Products Formed

  • Substituted derivatives of piperazine.

  • Various oxidized or reduced forms depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, making it valuable for creating novel compounds for further study.

Biology and Medicine: This compound has potential in medicinal chemistry for the development of new drugs. Its structure suggests that it could interact with biological targets, potentially leading to the discovery of new therapeutic agents.

Industry: In industrial settings, the compound can be used in the production of various chemicals and materials, offering a versatile building block for synthetic pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to similar piperazine derivatives, tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate is unique due to its cyanomethyl group and tert-butyl ester, which can influence its reactivity and interactions.

List of Similar Compounds

  • Tert-butyl (2S)-2-(methyl)piperazine-1-carboxylate

  • Ethyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate

  • Tert-butyl (2S)-2-(ethyl)piperazine-1-carboxylate

So, there you go. Any other rabbit holes you'd like to dive into?

Properties

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWCKQOWWVNXTC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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